molecular formula C17H13F3N4O3S B2430465 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 896330-67-9

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2430465
CAS No.: 896330-67-9
M. Wt: 410.37
InChI Key: QOEGAXKQTSSNAO-UHFFFAOYSA-N
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Description

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide is a useful research compound. Its molecular formula is C17H13F3N4O3S and its molecular weight is 410.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Elucidation

The synthesis of related sulfonamide derivatives, including efforts towards antimicrobial agents, has been explored through various chemical reactions. For instance, a study focused on synthesizing a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives, highlighting their potential as antimicrobial agents based on in vitro activity against a range of bacterial and fungal species (Baviskar et al., 2013). This research underscores the significance of such compounds in the development of new antimicrobial strategies.

Antimicrobial Applications

The antimicrobial properties of compounds with similar structural motifs to 2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide have been a significant area of research. Investigations into new thiazolidin-4-one derivatives, for example, have revealed promising antimicrobial activity. These compounds, synthesized from various precursor molecules, have shown effectiveness against a range of pathogenic bacterial and fungal strains, offering a potential avenue for the development of new antimicrobial agents (Baviskar et al., 2013).

Molecular Docking Studies

Molecular docking studies have been employed to explore the interaction between synthesized compounds and biological targets. In the context of antimalarial research, sulfonamide derivatives have been examined for their binding affinity against plasmepsin targets of the malaria parasite. Such studies not only provide insight into the potential antimalarial activity of these compounds but also offer a methodological approach to assess their effectiveness against other diseases, including COVID-19, through theoretical calculations and molecular docking techniques (Fahim & Ismael, 2021).

Properties

IUPAC Name

2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N4O3S/c1-10-6-7-24-13(8-10)22-15(23-16(24)26)28-9-14(25)21-11-2-4-12(5-3-11)27-17(18,19)20/h2-8H,9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEGAXKQTSSNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.